![molecular formula C18H14Cl2N4S B188622 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-((methylthio)methyl)- CAS No. 85677-79-8](/img/structure/B188622.png)
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-((methylthio)methyl)-
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Overview
Description
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-((methylthio)methyl)-, commonly known as CMT-3, is a benzodiazepine derivative that has been extensively studied for its potential therapeutic applications in various diseases. This compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism Of Action
The exact mechanism of action of CMT-3 is not fully understood. However, it has been suggested that CMT-3 exerts its biological effects by modulating the activity of GABA receptors in the brain. GABA is a neurotransmitter that is involved in the regulation of anxiety, sleep, and muscle tone. By modulating the activity of GABA receptors, CMT-3 may be able to exert its anti-inflammatory, anticancer, and antimicrobial effects.
Biochemical and physiological effects:
CMT-3 has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory diseases. CMT-3 has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, CMT-3 has been shown to exhibit antimicrobial activity against a wide range of bacterial and fungal pathogens.
Advantages And Limitations For Lab Experiments
One of the advantages of using CMT-3 in lab experiments is its potent biological activity. CMT-3 has been shown to exhibit potent anti-inflammatory, anticancer, and antimicrobial activity, making it a useful tool for studying the underlying mechanisms of these diseases. However, one of the limitations of using CMT-3 in lab experiments is its potential toxicity. CMT-3 has been shown to exhibit cytotoxic effects on normal cells at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of CMT-3. One area of research is the development of novel derivatives of CMT-3 with improved pharmacological properties. Another area of research is the identification of the molecular targets of CMT-3, which may help to elucidate its mechanism of action. Additionally, further studies are needed to determine the safety and efficacy of CMT-3 in human clinical trials.
Synthesis Methods
The synthesis of CMT-3 involves the reaction of 8-chloro-6-(2-chlorophenyl)-1-((methylthio)methyl)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepine with sodium azide and triethyl orthoformate in the presence of acetic acid. This reaction results in the formation of 4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepine, which is then treated with hydrochloric acid to yield CMT-3.
Scientific Research Applications
CMT-3 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. CMT-3 has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, CMT-3 has been shown to exhibit antimicrobial activity against a wide range of bacterial and fungal pathogens.
properties
CAS RN |
85677-79-8 |
---|---|
Product Name |
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-((methylthio)methyl)- |
Molecular Formula |
C18H14Cl2N4S |
Molecular Weight |
389.3 g/mol |
IUPAC Name |
8-chloro-6-(2-chlorophenyl)-1-(methylsulfanylmethyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |
InChI |
InChI=1S/C18H14Cl2N4S/c1-25-10-17-23-22-16-9-21-18(12-4-2-3-5-14(12)20)13-8-11(19)6-7-15(13)24(16)17/h2-8H,9-10H2,1H3 |
InChI Key |
QNEZWXSZZOHQDA-UHFFFAOYSA-N |
SMILES |
CSCC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl |
Canonical SMILES |
CSCC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl |
Other CAS RN |
85677-79-8 |
Origin of Product |
United States |
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